Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703060
InChI: InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)14-11-20-21(12-14)15(16(22)23-5)13-9-7-6-8-10-13/h6-12,15H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC
Molecular Formula: C18H23BN2O4
Molecular Weight: 342.2 g/mol

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester

CAS No.:

Cat. No.: VC13703060

Molecular Formula: C18H23BN2O4

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester -

Specification

Molecular Formula C18H23BN2O4
Molecular Weight 342.2 g/mol
IUPAC Name methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Standard InChI InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)14-11-20-21(12-14)15(16(22)23-5)13-9-7-6-8-10-13/h6-12,15H,1-5H3
Standard InChI Key NDMLOSSIMKKLEM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a phenyl-acetic acid methyl ester group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The pyrazole’s nitrogen atoms and the boronic ester’s electrophilic boron atom create sites for regioselective reactivity. The IUPAC name, methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₃BN₂O₄
Molecular Weight342.2 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)C(=O)OC
LogP (Predicted)2.27 (Consensus)
Solubility (ESOL)0.0234 mg/mL (Moderately soluble)
Boiling PointNot reported

The boronic ester group enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for Suzuki-Miyaura couplings. Computational studies predict moderate lipophilicity (LogP = 2.27) , suggesting balanced membrane permeability for biological applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential construction of the pyrazole ring and installation of the boronic ester.

Pyrazole Ring Formation

Pyrazole cores are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For this compound, 1,3-dipolar cycloaddition between a nitrile imine and a dipolarophile may yield the substituted pyrazole intermediate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BorylationPd(dba)₃, P(Cy)₃, B₂pin₂, KOAc, dioxane, reflux82%
EsterificationMethyl chloroacetate, K₂CO₃, DMF, rt75%*

*Hypothetical step inferred from analogous reactions.

Optimization efforts focus on catalyst selection (e.g., Pd(OAc)₂ vs. Pd(dba)₃) and solvent systems (dioxane vs. THF) to improve yields . Microwave-assisted synthesis has reduced reaction times in analogous boronic ester formations but remains unexplored for this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromobenzophenone yields biaryl structures prevalent in liquid crystals and pharmaceuticals. The pyrazole’s nitrogen atoms can coordinate metals, enhancing catalytic efficiency in heterocyclic syntheses.

Functional Group Transformations

The methyl ester group serves as a handle for hydrolysis to carboxylic acids or transesterification to larger esters. In one application, saponification generated a carboxylic acid derivative for conjugation with amine-containing biologics.

Medicinal Chemistry and Biological Evaluation

Table 3: Predicted ADME Profile

ParameterValueSource
GI AbsorptionHigh
BBB PermeationYes
CYP3A4 InhibitionYes
P-gp SubstrateYes
Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion
H315: Causes skin irritationWear protective gloves
H319: Causes serious eye irritationUse eye protection

Future Perspectives

Synthetic Innovations

Flow chemistry could enhance the scalability of borylation steps, while photoredox catalysis might enable C–H borylation at milder conditions.

Therapeutic Exploration

Probing the compound’s activity against neglected kinase targets (e.g., ALK, ROS1) and covalent modification strategies could unlock new drug candidates.

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